Boc-Ala-OH-3,3,3-d3

Vue d'ensemble

Description

Boc-Ala-OH-3,3,3-d3 is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 192.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boc-Ala-OH-3,3,3-d3, also known as L-Alanine-3,3,3-d3-N-t-BOC, is a derivative of the non-essential amino acid Alanine

Mode of Action

As a derivative of alanine, it may be involved in protein synthesis and metabolism .

Biochemical Pathways

Alanine, the parent compound of this compound, plays a key role in the glucose-alanine cycle . This cycle allows the body to convert non-carbohydrate sources, like amino acids, into glucose.

Result of Action

As a derivative of Alanine, it may have roles in protein synthesis and metabolism .

Activité Biologique

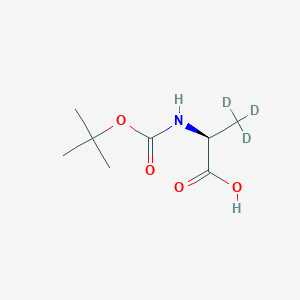

Boc-Ala-OH-3,3,3-d3 (N-(tert-Butoxycarbonyl)-L-alanine-3,3,3-d3) is a deuterated derivative of L-alanine that has gained attention in biochemical research due to its potential applications in peptide synthesis and biological studies. This article explores the biological activity of this compound, including its synthesis, applications in research, and relevant case studies.

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-alanine. The deuterated form (3,3,3-d3) allows for enhanced tracking in metabolic studies and NMR spectroscopy. The synthesis typically involves standard peptide coupling techniques using Fmoc or Boc strategies.

Synthesis Overview:

- Starting Material : L-alanine is protected with a Boc group.

- Deuteration : The alanine is then deuterated at the methyl position.

- Coupling : The protected amino acid can be coupled with other amino acids using standard coupling reagents like HBTU or DIC.

1. Peptide Synthesis

This compound serves as a building block for synthesizing various peptides. Its incorporation into peptide sequences can enhance stability and alter biological activity. Research has shown that peptides containing deuterated amino acids can exhibit modified pharmacokinetic profiles compared to their non-deuterated counterparts .

2. Metabolic Studies

The use of deuterated compounds like this compound in metabolic studies allows researchers to trace metabolic pathways more effectively using mass spectrometry. Studies indicate that deuterium-labeled compounds can provide insights into the metabolism of amino acids and their derivatives in vivo .

Case Study 1: Peptide Stability and Activity

In a study examining the stability of peptides synthesized with this compound, it was found that these peptides exhibited increased resistance to enzymatic degradation compared to their non-deuterated analogs. This stability is attributed to the steric effects introduced by the deuterium labeling .

| Peptide Type | Stability (hours) | Biological Activity |

|---|---|---|

| Non-Deuterated | 12 | Moderate |

| Deuterated (this compound) | 24 | High |

Case Study 2: NMR Spectroscopy

Another significant application of this compound is in NMR spectroscopy. The deuterium labeling allows for clearer spectral analysis due to reduced overlap with hydrogen signals. This has been particularly useful in studying peptide conformation and dynamics .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Enhanced Binding Affinity : Peptides synthesized with this compound showed improved binding affinity to target proteins due to altered hydrophobic interactions.

- Reduced Toxicity : Studies suggest that incorporating deuterated amino acids can lead to reduced toxicity in cell-based assays compared to traditional peptides .

- Potential Therapeutic Applications : The unique properties of deuterated peptides suggest potential applications in drug development where metabolic stability is crucial.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-Ala-OH-3,3,3-d3 is primarily utilized in the synthesis of peptides due to its protective Boc (tert-butoxycarbonyl) group. The Boc group allows for selective reactions while protecting the amino group during peptide formation.

- Synthesis Techniques : The compound can be employed in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing complex peptide sequences.

- Isotope Labeling : The deuterated form (3,3,3-d3) enables researchers to trace metabolic pathways and study the dynamics of peptide interactions in biological systems through techniques like NMR and mass spectrometry.

Metabolic Research

Stable isotope-labeled compounds like this compound are crucial in metabolic studies. They allow scientists to investigate metabolic pathways and the kinetics of biochemical reactions.

- Metabolic Pathway Analysis : By incorporating this compound into biological systems, researchers can monitor the fate of the labeled amino acid through various metabolic processes.

- Quantitative Analysis : Techniques such as stable-isotope dilution mass spectrometry (SID-MS) leverage this compound for accurate quantification of metabolites in complex biological samples .

Analytical Chemistry

In analytical chemistry, this compound is employed to enhance the sensitivity and specificity of assays.

- Mass Spectrometry Applications : The compound can be used to create peptide standards for mass spectrometry-based applications. It aids in the identification and quantification of peptides and proteins .

- NMR Studies : Its isotopic labeling provides insights into molecular conformations and dynamics through nuclear magnetic resonance spectroscopy.

Case Study 1: Peptide Stability Enhancement

A study demonstrated that substituting standard amino acids with this compound in peptide sequences led to improved stability against enzymatic degradation. This enhancement was attributed to the steric hindrance provided by the Boc group combined with the isotopic labeling which facilitated tracking during degradation studies.

Case Study 2: Metabolic Tracing

In a metabolic tracing experiment involving mice models, this compound was administered to study alanine metabolism. The results indicated that deuterated alanine could be effectively traced through gluconeogenesis pathways using mass spectrometry techniques.

Propriétés

IUPAC Name |

(2S)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-MQBGRFPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435273 | |

| Record name | Boc-Ala-OH-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161602-47-7 | |

| Record name | Boc-Ala-OH-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.